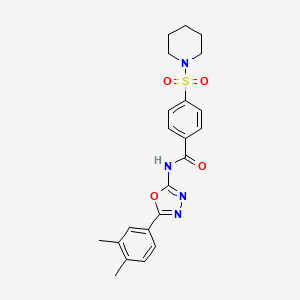
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- SMILES Notation : OC(c1oc(-c2cc(C)cc(c2)C)nn1)(COC(=O)c1ccccc1)C
This structure incorporates a 1,3,4-oxadiazole moiety and a piperidine sulfonamide group, which are known to contribute to various pharmacological effects.
Research indicates that compounds containing the oxadiazole and piperidine structures often exhibit significant biological activities through various mechanisms:
- NF-κB Pathway Modulation : Some derivatives of oxadiazoles have been shown to enhance NF-κB activity in cell-based assays. This pathway is crucial for regulating immune response and inflammation .
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: NF-κB Activation
A study conducted on a series of sulfamoyl benzamidothiazole derivatives showed that certain compounds significantly enhanced NF-κB activity in the presence of lipopolysaccharide (LPS). The compound this compound was among those tested for its ability to modulate this pathway effectively .
Case Study 2: Antimicrobial Efficacy
In another research effort focusing on the antibacterial properties of oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited notable antibacterial effects specifically against Salmonella typhi, suggesting its potential as an antimicrobial agent in clinical settings .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15-6-7-18(14-16(15)2)21-24-25-22(30-21)23-20(27)17-8-10-19(11-9-17)31(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBSXNOCSJWULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














